Stereochemistry-Dependent Metabolic Stability in Human Liver Microsomes (HLMs): Eupalinolide A (Z‑Isomer) vs. Eupalinolide B (E‑Isomer)
The cis‑trans isomerism of Eupalinolide A (Z‑configuration) and Eupalinolide B (E‑configuration) produces quantifiable differences in metabolic half‑life and enzymatic processing. In human liver microsomes (HLMs), EA is eliminated more slowly than EB, with carboxylesterase‑mediated hydrolysis as the predominant pathway for both, but CYP‑mediated oxidation contributing more substantially to EB clearance. [1] This differential metabolic liability directly impacts the in vivo exposure and safety profile, making EA the preferred isoform for studies requiring prolonged systemic exposure. [2]
| Evidence Dimension | Metabolic half‑life (t½) in human liver microsomes (HLMs) |
|---|---|
| Target Compound Data | Eupalinolide A (EA): half‑life = 18.2 min (intrinsic clearance = 38.1 µL/min/mg protein) |
| Comparator Or Baseline | Eupalinolide B (EB): half‑life = 12.7 min (intrinsic clearance = 54.5 µL/min/mg protein) |
| Quantified Difference | EA half‑life is 1.43‑fold longer (43% longer) than EB; EA intrinsic clearance is 30% lower |
| Conditions | Human liver microsomes (pooled, mixed‑gender); substrate concentration 1 µM; NADPH‑fortified; LC‑MS/MS quantification |
Why This Matters
The 43% longer half‑life of EA in HLMs indicates slower hepatic clearance, which may translate to higher and more sustained plasma concentrations in vivo, a critical parameter for pharmacokinetic modeling and for selecting the appropriate isomer for efficacy studies.
- [1] Li, Y., Liu, X., Li, L., Zhang, T., Gao, Y., Zeng, K., & Wang, Q. (2023). Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes. Frontiers in Pharmacology, 14, 1093696. View Source
- [2] Li, Y., Liu, X., Li, L., Zhang, T., Gao, Y., Zeng, K., & Wang, Q. (2026). Metabolic Profiling and Detoxification of Eupalinolide A and B in Human Liver Microsomal Systems. Toxics, 14(3), 235. View Source
